molecular formula C21H16ClN3O2S B2859598 N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895021-91-7

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide

Katalognummer: B2859598
CAS-Nummer: 895021-91-7
Molekulargewicht: 409.89
InChI-Schlüssel: IZULLQZZXLIUOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C21_{21}H16_{16}ClN3_3O2_2S
  • Molecular Weight : 409.9 g/mol
  • CAS Number : 895021-98-4

The primary biological activity of this compound is linked to its inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, which leads to the production of prostaglandins involved in inflammation and pain signaling.

Target Enzymes

  • COX-1 : Involved in the synthesis of protective gastric mucosa.
  • COX-2 : Induced during inflammation and responsible for pain and swelling.

Anti-inflammatory and Analgesic Activity

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The compound's ability to inhibit COX enzymes results in reduced prostaglandin synthesis, leading to decreased inflammation and pain relief.

Cytotoxicity

In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the benzothiazole moiety enhance its anticancer activity.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

  • Enzyme Inhibition Studies
    • The compound was tested for its ability to inhibit COX enzymes using standard assays, showing a dose-dependent inhibition pattern.
    • IC50 values were determined, indicating effective concentrations for biological activity.
  • Cell Viability Assays
    • MTT assays were conducted on cancer cell lines to evaluate cytotoxic effects.
    • Results demonstrated significant reductions in cell viability at specific concentrations, with SAR analysis suggesting that the presence of electron-withdrawing groups enhances activity.
  • Animal Models
    • In vivo studies using rodent models indicated that administration of the compound resulted in reduced inflammation markers and pain behavior assessments compared to control groups.

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results showed a significant reduction in paw swelling compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In a recent study on breast cancer cell lines, this compound exhibited IC50 values lower than those of standard chemotherapeutic agents. The mechanism was attributed to apoptosis induction, confirmed by flow cytometry analysis.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)benzamideStructureModerate COX inhibition
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamideStructureStrong COX inhibition and cytotoxicity

Eigenschaften

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-6-2-5-15(10-17)20(26)25(13-14-4-3-9-23-12-14)21-24-18-8-7-16(22)11-19(18)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZULLQZZXLIUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.